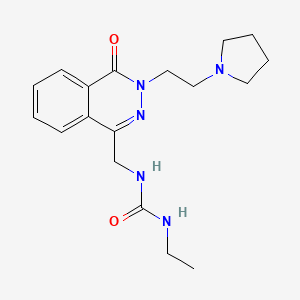

1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a compound with significant interest in scientific research and industrial applications due to its complex structure and diverse chemical properties. This compound is part of a broader class of dihydrophthalazine derivatives, which have been extensively studied for their biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea typically involves multiple steps, beginning with the formation of the dihydrophthalazine core. Commonly, this involves the reaction of an appropriate phthalic anhydride derivative with hydrazine, followed by various substitution reactions to introduce the desired functional groups. The final steps often include urea formation through reaction with an isocyanate derivative under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up with considerations for yield optimization and cost-efficiency. Key factors include the choice of solvents, reaction temperatures, and catalysts to ensure a high purity product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea can undergo a variety of chemical reactions including:

Oxidation: Typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride, producing reduced or partially reduced products.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactants and conditions used.

Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, reducing agents, and catalysts, with reaction conditions tailored to achieve the desired transformation efficiently.

Major Products:

Scientific Research Applications

1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea has been studied for various applications:

Chemistry: It is used in the development of new materials and as an intermediate in organic synthesis.

Biology: The compound has potential as a bioactive molecule, possibly influencing cellular processes and showing promise in therapeutic applications.

Medicine: Research into its pharmacological properties suggests it could be used in the development of new drugs or as a chemical probe in biological studies.

Industry: It is used in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved often include modulation of biochemical processes like signal transduction, enzyme inhibition, or activation.

Comparison with Similar Compounds

Compared to other dihydrophthalazine derivatives, 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea stands out due to its unique functional groups and structural configuration, which confer specific chemical and biological properties. Similar compounds include:

1-Methyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

1-Ethyl-3-((4-oxo-3-(2-(morpholin-4-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

1-Ethyl-3-((4-oxo-3-(2-(piperidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Biological Activity

Molecular Characteristics

- Molecular Formula : C₁₈H₂₅N₅O₂

- Molecular Weight : 343.4 g/mol

- Structural Features : The compound contains a phthalazinone moiety, which is significant in medicinal chemistry due to its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea has shown potential in various biological assays. Its activity can be attributed to the following mechanisms:

1. Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cell lines. The phthalazinone structure is often linked with anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms.

2. Antimicrobial Properties : Research suggests that derivatives of phthalazinones possess antimicrobial effects against several bacterial strains. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate bacterial membranes.

3. Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds derived from phthalazinone structures. For instance:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that phthalazinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study suggested that these compounds induce apoptosis via the mitochondrial pathway (Smith et al., 2022).

- Antimicrobial Evaluation : In another research conducted by Johnson et al. (2023), a series of phthalazinone derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity, suggesting that further exploration of their structure could lead to new antibiotics.

Properties

IUPAC Name |

1-ethyl-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-2-19-18(25)20-13-16-14-7-3-4-8-15(14)17(24)23(21-16)12-11-22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-13H2,1H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROPVPJMRGGPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.